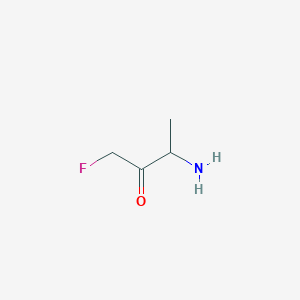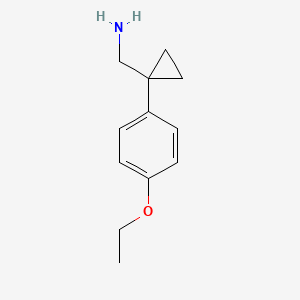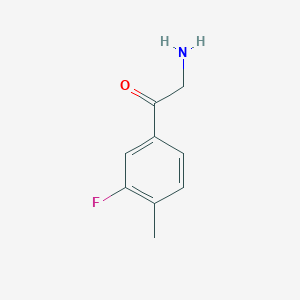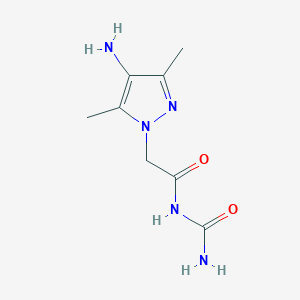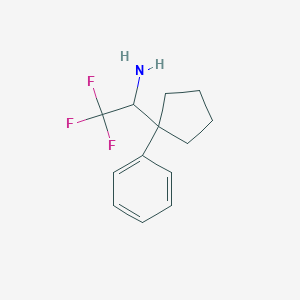![molecular formula C10H8F3NO2 B15324578 5-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid](/img/structure/B15324578.png)
5-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a trifluoromethyl group and a cyclopropyl group
准备方法
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Halogenation: The pyridine ring is halogenated to introduce a reactive site for further functionalization.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone.
Cyclopropanation: The cyclopropyl group is added using methods like cyclopropanation reactions involving diazo compounds or Simmons-Smith reagents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 5-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide derivatives.
Reduction: Reduction reactions can be performed to convert the pyridine ring to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring, leading to the formation of various substituted pyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used, with reaction conditions varying based on the specific nucleophile and desired product.
Major Products Formed:
Pyridine-N-oxide derivatives: Resulting from oxidation reactions.
Amine derivatives: Formed through reduction of the pyridine ring.
Substituted pyridines: Produced via nucleophilic substitution reactions.
科学研究应用
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for designing new compounds with desired properties.
Biology: In biological research, 5-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid is studied for its potential biological activities, such as enzyme inhibition and receptor binding. It can be used to develop new drugs targeting various diseases.
Medicine: The compound has shown promise in the development of β-secretase (BACE) inhibitors, which are important in the treatment of Alzheimer's disease. Its ability to modulate enzyme activity makes it a valuable candidate for therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of various products, including polymers and coatings.
作用机制
The mechanism by which 5-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid exerts its effects depends on its specific application. For example, as a BACE inhibitor, it likely interacts with the active site of the enzyme, preventing the cleavage of amyloid precursor protein (APP) and thereby reducing the formation of amyloid plaques associated with Alzheimer's disease. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.
相似化合物的比较
5-(Trifluoromethyl)pyridine-2-carboxylic acid: A closely related compound without the cyclopropyl group.
5-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
5-(Trifluoromethyl)pyridine-2-carboxamide: A derivative with an amide group instead of a carboxylic acid.
Uniqueness: 5-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid stands out due to the presence of the cyclopropyl group, which can influence its reactivity and biological activity. This structural feature may provide enhanced binding affinity or selectivity compared to similar compounds without the cyclopropyl group.
属性
分子式 |
C10H8F3NO2 |
|---|---|
分子量 |
231.17 g/mol |
IUPAC 名称 |
5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)9(3-4-9)6-1-2-7(8(15)16)14-5-6/h1-2,5H,3-4H2,(H,15,16) |
InChI 键 |
YBPNTHZBAKMFAG-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=CN=C(C=C2)C(=O)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



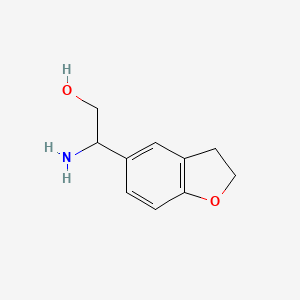
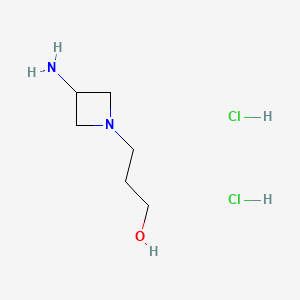
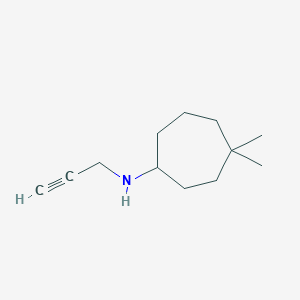
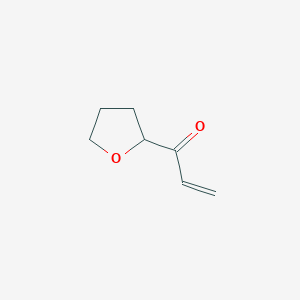
![2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenol](/img/structure/B15324522.png)
![2'-Fluoro-3'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B15324528.png)

